N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
The compound “N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name, but without specific data such as crystallographic information or NMR data, a detailed analysis is not possible .Scientific Research Applications
Synthesis and Biological Activity
Novel Heterocyclic Compound Synthesis
Research has led to the synthesis of novel compounds derived from structures similar to the one , showing potential as anti-inflammatory and analgesic agents. These compounds, including various heterocyclic derivatives, have been explored for their cyclooxygenase inhibition and have shown significant analgesic and anti-inflammatory activities in preliminary screenings (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Anti-5-lipoxygenase Agents
Another direction of research involves synthesizing and evaluating novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities. Such studies contribute to discovering new therapeutic agents for treating cancer and inflammation-related diseases (Rahmouni et al., 2016).
Chemical Properties and Reactivity
Regioselective Synthesis
The regioselective synthesis of pyrrolo[2,3-d]pyrimidine derivatives highlights the chemical reactivity and potential applications of such compounds in drug discovery and development. These synthetic approaches allow for the preparation of biologically important derivatives with high yields, showcasing the versatility of related compounds in chemical synthesis (Majumdar, Biswas, & Mukhopadhyay, 2005).
Mechanism Elucidation via Computational Studies
Some studies focus on the synthesis of related compounds and computationally elucidate their formation mechanisms. This research provides insights into the chemical processes involved in creating complex molecular structures, contributing to the field of computational chemistry and molecular modeling (Guleli et al., 2019).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-13-7-8-19-24-20-15(22(28)26(19)11-13)9-16(25(20)2)21(27)23-10-14-12-29-17-5-3-4-6-18(17)30-14/h3-9,11,14H,10,12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAFQVZTOAGYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC4COC5=CC=CC=C5O4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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